COP1-ATGL modulator 1
Description
COP1-ATGL modulator 1 is an orally active compound that modulates the COP1-ATGL axis. It is known to increase the expression of adipose triglyceride lipase (ATGL) protein, reduce ATGL ubiquitination, and COP1 autoubiquitination. This compound has shown potential in reducing lipid accumulation in hepatocytes, making it a promising candidate for the treatment of nonalcoholic fatty liver disease .
Properties
Molecular Formula |
C27H33N5O5 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-[3-(2-methoxyethyl)-2,4-dioxo-1-(2-piperidin-1-ylethyl)quinazolin-6-yl]urea |
InChI |
InChI=1S/C27H33N5O5/c1-19(33)20-7-6-8-21(17-20)28-26(35)29-22-9-10-24-23(18-22)25(34)32(15-16-37-2)27(36)31(24)14-13-30-11-4-3-5-12-30/h6-10,17-18H,3-5,11-16H2,1-2H3,(H2,28,29,35) |
InChI Key |
GPYDOCYVXSAKDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)N(C3=O)CCOC)CCN4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for COP1-ATGL modulator 1 involve several steps. The compound has a molecular weight of 507.58 and a formula of C27H33N5O5 . The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL, with the use of ultrasonic assistance due to the hygroscopic nature of DMSO . The compound is then stored at -20°C for up to 3 years in powder form, or at -80°C for up to 6 months in solvent .
Chemical Reactions Analysis
COP1-ATGL modulator 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure and enhance its activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
COP1-ATGL modulator 1 has a wide range of scientific research applications:
Chemistry: The compound is used in the study of lipid metabolism and the regulation of ATGL expression.
Biology: It is employed in research on hepatic lipid metabolism and the role of ATGL in fatty liver disease.
Medicine: The compound shows potential as a therapeutic agent for nonalcoholic fatty liver disease and other metabolic disorders.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting lipid metabolism
Mechanism of Action
The mechanism of action of COP1-ATGL modulator 1 involves the modulation of the COP1-ATGL axis. The compound increases ATGL protein expression, reduces ATGL ubiquitination, and COP1 autoubiquitination. This leads to a decrease in lipid accumulation in hepatocytes. The molecular targets and pathways involved include the ubiquitin-proteasome system and the regulation of hepatic lipid metabolism .
Comparison with Similar Compounds
COP1-ATGL modulator 1 is unique in its ability to modulate the COP1-ATGL axis effectively. Similar compounds include other modulators of the ubiquitin-proteasome system and lipid metabolism regulators. this compound stands out due to its oral activity and its specific effects on ATGL expression and ubiquitination .
Q & A
Q. What are the primary molecular mechanisms by which COP1-ATGL modulator 1 regulates lipid metabolism in hepatocytes?
To investigate this, researchers should employ a combination of in vitro and in vivo models. Key methodologies include:
- Western blotting to quantify ATGL protein expression levels .
- Ubiquitination assays (e.g., immunoprecipitation) to assess changes in ATGL ubiquitination and COP1 autoubiquitination .
- Lipid staining techniques (e.g., Oil Red O) to visualize lipid accumulation in hepatocytes under varying treatment conditions .
- Dose-response experiments to establish the compound’s efficacy at nanomolar ranges . Experimental controls should include untreated cells and cells treated with known lipid-lowering agents for comparative analysis .
Q. What standardized assays are recommended for evaluating this compound’s activity in preclinical studies?
- Enzymatic activity assays : Measure ATGL lipase activity using fluorogenic substrates (e.g., 4-methylumbelliferyl heptanoate) .
- Transcriptional profiling : RNA sequencing or qPCR to identify downstream genes regulated by COP1-ATGL interactions .
- Pharmacokinetic studies : Assess oral bioavailability and tissue distribution in rodent models via LC-MS/MS . Ensure rigorous documentation of protocols, including reagent concentrations and incubation times, to facilitate reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound’s efficacy in reducing hepatic lipid accumulation across different experimental models?
Contradictions may arise from variations in:
- Cell lines or animal strains : Primary hepatocytes vs. immortalized lines (e.g., HepG2) may exhibit differential responses due to genetic or metabolic heterogeneity .
- Dosage regimens : Suboptimal dosing or treatment duration could obscure compound efficacy . Methodological solutions :
- Conduct a meta-analysis of existing data to identify confounding variables .
- Design replicate studies with standardized protocols (e.g., identical cell culture conditions, animal diets) .
- Use multivariate regression to isolate the impact of COP1-ATGL modulation from other lipid regulatory pathways .
Q. What strategies optimize the integration of this compound into studies investigating crosstalk between lipolysis and inflammatory pathways?
Advanced approaches include:
- Co-treatment experiments : Combine this compound with pro-inflammatory cytokines (e.g., TNF-α) to assess ATGL’s role in inflammation-linked lipid metabolism .
- Single-cell RNA sequencing : Map transcriptional changes in hepatocytes and immune cells to identify pathway intersections .
- Kinetic modeling : Quantify temporal relationships between COP1-ATGL activity and inflammatory marker expression (e.g., IL-6, CRP) . Document all parameters (e.g., timepoints, cytokine concentrations) to enable cross-study validation .
Q. How should researchers design experiments to distinguish this compound’s direct effects on ATGL from off-target interactions?
- CRISPR/Cas9 knockout models : Generate ATGL-deficient hepatocytes to confirm compound specificity .
- Proteomic screens : Use affinity purification-mass spectrometry to identify this compound binding partners .
- Competitive inhibition assays : Test the compound against recombinant ATGL and related lipases (e.g., HSL, PNPLA3) . Statistical rigor: Apply Bonferroni correction to mitigate false positives in high-throughput datasets .
Methodological Considerations
Q. What documentation standards are critical for ensuring the reproducibility of studies involving this compound?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Data repositories : Upload raw datasets (e.g., Western blot images, lipid quantification) to platforms like Figshare or Zenodo .
- Protocol details : Specify buffer compositions, antibody lot numbers, and instrument calibration methods .
- Negative results : Report experiments where this compound failed to elicit expected effects to avoid publication bias .
Q. How can theoretical frameworks enhance the interpretation of this compound’s mechanistic data?
- Systems biology models : Integrate COP1-ATGL activity into metabolic flux analyses to predict downstream lipidomic changes .
- Pathway enrichment analysis : Use tools like DAVID or Metascape to link ATGL modulation to broader metabolic networks (e.g., PPAR signaling) . Theoretical alignment: Ground hypotheses in established frameworks like the "lipolysis-inflammation axis" to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
